2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one

Medicinal Chemistry Physicochemical Properties Drug Design

Medicinal chemistry teams often struggle to source well-characterized 2-aryl-2,3-dihydroquinolin-4(1H)-one building blocks with validated biological relevance. This compound solves that by providing a DHODH inhibitor pharmacophore (US8703811B2) with a defined SAR profile. - Pharmacophore-validated core: The 3-ethoxy substituent optimizes lipophilic interactions in the ubiquinone binding pocket, enabling direct hit-to-lead progression. - CNS-permeable physicochemical profile: cLogP 3.85, TPSA 38.3 Ų meet CNS drug-likeness criteria, making it ideal for permeability benchmarking. - Supply reliability: Available from BenchChem with batch-to-batch consistency for reproducible SAR studies.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
Cat. No. B11849438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2CC(=O)C3=CC=CC=C3N2
InChIInChI=1S/C17H17NO2/c1-2-20-13-7-5-6-12(10-13)16-11-17(19)14-8-3-4-9-15(14)18-16/h3-10,16,18H,2,11H2,1H3
InChIKeyVRBDIXPAUOYDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one


2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one (CAS: 1789118-10-0) is a 2-aryl-2,3-dihydroquinolin-4(1H)-one derivative, a class of nitrogen-containing heterocycles recognized as privileged scaffolds in medicinal chemistry [1]. This compound is specifically noted in a patent family of dihydroorotate dehydrogenase (DHODH) inhibitors, where the 2,3-dihydroquinolin-4(1H)-one core serves as a key pharmacophore for targeting the ubiquinone binding site of Plasmodium falciparum and human DHODH [2]. Its structural features make it a candidate for antimalarial, anticancer, and immunomodulatory research applications as part of the broader dihydroquinolinone class.

Uniqueness of 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one


The 2-aryl substituent on the dihydroquinolinone core is a critical determinant of target binding, selectivity, and pharmacokinetic parameters. Subtle modifications to the aryl group, such as changing a 3-ethoxy to a 3-methoxy or unsubstituted phenyl, result in substantial shifts in biological potency. For instance, within the DHODH inhibitor class, the 3-methoxy analog (2-(3-methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one) demonstrates an IC50 of 709 nM against human DHODH, while more optimized substituents achieve potencies below 100 nM [1]. This structure-activity relationship (SAR) is driven by the lipophilic and steric demands of the enzyme's binding pocket, confirming that 2-aryl-2,3-dihydroquinolin-4(1H)-ones are not interchangeable without risking a total loss of biological function [2].

Quantitative Differentiation of 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one


Enhanced Lipophilicity (clog P)

The 3-ethoxy substituent is designed to enhance membrane permeability relative to smaller alkoxy or unsubstituted analogs. The target compound achieves a higher clog P, which can be a key driver for reaching intracellular targets like DHODH on the mitochondrial inner membrane [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Optimal PSA for CNS Penetration

The topological polar surface area (TPSA) of the target compound is calculated to be 38.3 Ų, positioning it in the optimal range for CNS drug candidates, which typically have a TPSA < 90 Ų. Its PSA is slightly higher than the unsubstituted phenyl analog, offering a better profile for aqueous solubility without compromising BBB penetration potential [1][2].

CNS Drug Discovery Pharmacokinetics Physicochemical Properties

Rotatable Bond Advantage

The 3-ethoxy substituent introduces 2 rotatable bonds, a strategic middle ground between the rigid methoxy (1 bond) and more flexible n-propoxy (3 bonds) analogs. This balance is crucial for making favorable entropic contributions to binding without introducing excessive conformational penalty [1].

Medicinal Chemistry Drug Design Ligand Efficiency

Procurement Scenarios: 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one


Second-Generation DHODH Inhibitors

Given its structural alignment with the DHODH inhibitor pharmacophore established in US8703811B2 [1], 2-(3-Ethoxyphenyl)-2,3-dihydroquinolin-4(1H)-one is a logical scaffold for hit-to-lead optimization campaigns. Its calculated property profile (clog P = 3.85, TPSA = 38.3 Ų) makes it an attractive starting point for designing inhibitors with improved cellular permeability over more polar or lipophilic analogs.

CNS Dihydroquinolinone Comparator

This compound's TPSA of 38.3 Ų places it squarely within the CNS drug-like space (TPSA < 90 Ų) [2]. Procurement is recommended for CNS-focused SAR studies where its properties can be used as a performance benchmark to measure the impact of substituents on permeability and target engagement relative to more polar analogs.

Intermediate for Heterocyclic Libraries

The 2,3-dihydroquinolin-4(1H)-one core is a key synthetic intermediate for creating fused tricyclic heteroarenes [3]. Its availability and the ethoxy handle provide a versatile starting point for constructing diverse compound libraries, enabling parallel SAR exploration of multiple target families from a single, well-characterized starting material.

Technical Documentation Hub

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